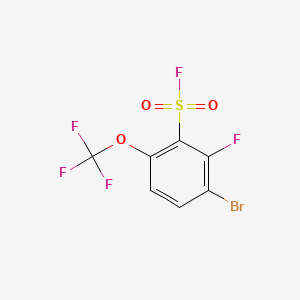
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride is a complex organic compound that features a combination of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the trifluoromethoxy group via a nucleophilic substitution reaction, followed by the introduction of the bromine and fluorine atoms through halogenation reactions. The sulfonyl fluoride group can be introduced using sulfonylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Halogenation: The bromine and fluorine atoms can participate in further halogenation reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Halogenation: Halogenating agents such as N-bromosuccinimide (NBS) or fluorinating agents.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl fluoride group, in particular, is highly reactive and can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene: Lacks the sulfonyl fluoride group but shares similar halogenation and trifluoromethoxy characteristics.
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride: Similar structure but without the bromine atom.
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups along with the sulfonyl fluoride functionality
Propriétés
Formule moléculaire |
C7H2BrF5O3S |
|---|---|
Poids moléculaire |
341.05 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H2BrF5O3S/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)17(13,14)15/h1-2H |
Clé InChI |
KOMILIQGFHWHJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)(F)F)S(=O)(=O)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)

![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)

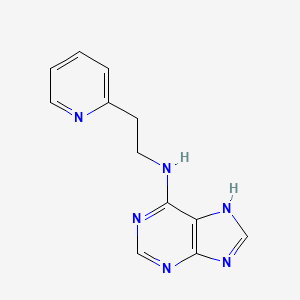

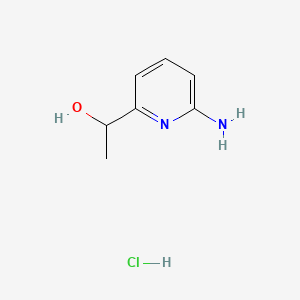
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)


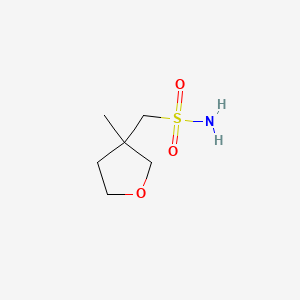
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
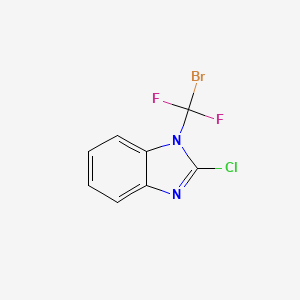
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
